Copper aluminum oxide

Description

Copper aluminum oxide (CuAl₂O₄), also known as copper aluminate, is a mixed-metal oxide with a spinel structure. It is synthesized via high-temperature calcination (typically above 800°C) of precursor materials such as hydrotalcite-like compounds or coprecipitated hydroxides . Its crystalline structure comprises Cu²⁺ ions occupying tetrahedral sites and Al³⁺ ions in octahedral coordination within an oxygen lattice, forming a stable cubic framework . Key properties include:

- Thermal Stability: Retains structural integrity up to 1,000°C, making it suitable for high-temperature catalytic applications .

- Electrical Conductivity: Semiconducting behavior due to Cu²⁺/Cu⁺ redox activity, useful in gas sensors and electronic substrates .

- Surface Reactivity: High surface area (20–50 m²/g) and Lewis acid sites enhance catalytic performance in oxidation reactions .

Properties

IUPAC Name |

copper;oxido(oxo)alumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Cu.4O/q;;+2;;;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJRADJOSNLGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

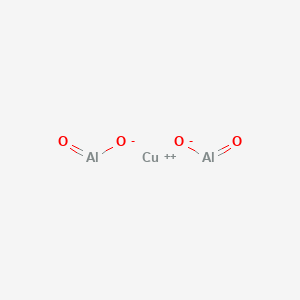

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-State Synthesis

Solid-state synthesis involves high-temperature reactions between copper and aluminum precursors. A common approach is heating CuO and Al₂O₃ powders in controlled atmospheres. For example, CuAlO₂ forms at 1,150°C under argon with a 1.5-hour annealing period, yielding phase-pure delafossite crystals . Similarly, brazing Cu/Al₂O₃ assemblies at 1,150°C in air produces interfacial layers of CuAlO₂ and CuAl₂O₄, though residual Cu₂O may persist .

Key Parameters :

-

Temperature: 1,000–1,150°C

-

Atmosphere: Inert (Ar) or oxidizing (air)

-

Time: 1.5–24 hours

Advantages : High crystallinity, scalability.

Limitations : Energy-intensive, potential phase impurities.

Hydrothermal and Solvothermal Methods

Hydrothermal techniques enable low-temperature synthesis (<400°C) using aqueous precursors. For instance, CuAlO₂ forms at 210°C over 48 hours via a Teflon pouch method with NaOH, CuO, and Al₂O₃ . Adjusting pH to 10–12 and using CuCl + NaAlO₂ precursors yields submicrometer CuAlO₂ particles at 320–400°C .

Table 1: Hydrothermal Conditions for Copper Aluminum Oxides

Advantages : Low energy, control over morphology.

Limitations : Long reaction times, pH sensitivity.

Sol-Gel Techniques

Sol-gel methods involve transitioning a solution into a gel, followed by calcination. Using nitrate precursors (Cu(NO₃)₂, Al(NO₃)₃), dip-coated films annealed at 850°C in nitrogen exhibit (003)-oriented CuAlO₂ . Non-hydrolytic sol-gel routes with AlCl₃ and Cu(Ac)₂ yield CuO-Al₂O₃ nanocomposites (89 nm) dispersed in lubricating oil .

Critical Steps :

-

pH adjustment (5–7) during gelation.

-

Calcination at 500–1,000°C to remove organic residues.

Advantages : Homogeneous mixing, thin-film compatibility.

Limitations : Residual carbon, shrinkage during drying.

Coprecipitation

Coprecipitation relies on simultaneous precipitation of Cu²⁺ and Al³⁺ ions. A study achieved 87.8 wt% CuO-Al₂O₃ by adjusting pH during precursor mixing, followed by redox cycling at 800°C . K⁺ additives suppress spinel (CuAl₂O₄) formation, enhancing oxygen carrier stability .

Table 2: Coprecipitation Outcomes

| pH | Calcination Temp (°C) | Phase | CuO Content (wt%) | Oxygen Capacity (mmol/g) |

|---|---|---|---|---|

| 9 | 800 | CuO-Al₂O₃ | 87.8 | 5.5 |

| 11 | 800 | CuO-Al₂O₃ + CuAl₂O₄ | 90.5 | 4.2 (degrading) |

Advantages : High purity, tunable composition.

Limitations : Agglomeration, requires precise pH control.

Template-Assisted Synthesis

Anodic aluminum oxide (AAO) templates guide nanowire growth. Galvanic displacement of Al by Cu²⁺ in AAO pores produces Cu nanowires, which oxidize to CuO-Al₂O₃ composites upon annealing . Pore diameter (20–200 nm) and length (1–50 µm) are adjustable via anodization voltage .

Advantages : Nanostructure control, high surface area.

Limitations : Template removal required, limited scalability.

Thermo-Chemical Methods

Thermo-chemical routes involve redox reactions between metallic Cu and Al salts. Mixing Cu powder with Al(NO₃)₃, followed by spray-drying and heating at 850°C, yields CuO-Al₂O₃ nanocomposites with 20 nm alumina particles . Hydrogen reduction at 500°C converts CuO to Cu, enhancing conductivity .

Advantages : In-situ reinforcement, cost-effective.

Limitations : Residual nitrates, requires H₂ handling.

Mechanochemical Synthesis

Ball milling Cu and Al₂O₃ powders induces solid-state reactions. Prolonged milling (20–40 hours) forms Cu-Al₂O₃ composites, though phase purity depends on stoichiometry . Post-annealing at 850°C enhances interfacial bonding via CuAlO₂ formation .

Advantages : Room-temperature processing, no solvents.

Limitations : Contamination from milling media, energy-intensive.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Temperature (°C) | Time | Phase Purity | Scalability | Cost |

|---|---|---|---|---|---|

| Solid-State | 1,000–1,150 | Hours | High | High | Low |

| Hydrothermal | 190–400 | Days | Moderate | Moderate | Medium |

| Sol-Gel | 500–850 | Hours | High | Low | High |

| Coprecipitation | 800 | Hours | High | High | Low |

| Template-Assisted | Ambient–500 | Days | Moderate | Low | High |

Chemical Reactions Analysis

Types of Reactions: Copper(II) aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper(II) aluminate can be oxidized using oxidizing agents such as nitric acid.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.

Substitution: Substitution reactions often involve the exchange of copper ions with other metal ions under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Copper aluminum oxide with nitric acid can produce copper nitrate and aluminum nitrate .

Scientific Research Applications

Electronic Applications

Copper aluminum oxide is widely utilized in electronic components, particularly in thermal management systems. Its high thermal conductivity allows for efficient heat dissipation, making it suitable for use in:

- Heat Sinks : Used in electronic devices to dissipate heat effectively.

- Thermal Interface Materials : Enhances heat transfer between components.

Case Study: Thermal Management in Electronics

A study demonstrated that this compound significantly improved the thermal performance of electronic devices compared to traditional materials. The compound was integrated into heat sinks, leading to a reduction in operating temperatures by up to 20% under load conditions .

Thermoelectric Applications

This compound has been identified as a promising candidate for thermoelectric applications due to its semiconducting properties. It can be utilized in:

- Thermoelectric Generators : Converts temperature differences into electrical energy.

- Cooling Devices : Utilizes the Peltier effect for active cooling solutions.

Case Study: Thermoelectric Performance

Research indicated that partially magnesium-doped this compound exhibited enhanced thermoelectric efficiency, making it suitable for energy harvesting applications. The study reported a ZT value (dimensionless figure of merit) improvement, indicating better performance compared to undoped counterparts .

Nanotechnology and Microelectronics

The compound is also explored for its applications in nanotechnology, particularly:

- Microbatteries : Used as cathode materials due to their high conductivity.

- Nanowires and Circuits : Essential for the development of smaller electronic components.

Data Table: Properties of this compound Nanocrystals

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Conductivity | Excellent |

| Stability at High Temperatures | Yes |

| Size Range | Nanoscale |

Photocatalytic Applications

This compound has shown potential in photocatalysis, particularly in environmental remediation processes such as:

- Water Purification : Decomposing organic pollutants under UV light.

- Air Quality Improvement : Breaking down harmful gases.

Case Study: Photocatalytic Efficiency

A recent study highlighted that this compound nanoparticles demonstrated a significant reduction in dye pollutants in wastewater under UV irradiation, achieving over 90% degradation within 60 minutes .

Biomedical Applications

Emerging research suggests potential uses in biomedical fields:

- Biocompatible Materials : Suitable for implants due to corrosion resistance.

- Drug Delivery Systems : As carriers for targeted drug delivery.

Case Study: Biocompatibility Testing

Research on the biocompatibility of this compound showed no cytotoxic effects on human cells, indicating its potential for safe use in medical implants .

Mechanism of Action

The mechanism by which Copper aluminum oxide exerts its effects is primarily through its catalytic properties. The compound’s spinel structure provides a high surface area for catalytic reactions, facilitating the conversion of reactants to products. In photocatalytic applications, this compound generates reactive oxygen species (ROS) under ultraviolet light, which can degrade organic pollutants .

Comparison with Similar Compounds

Key Findings :

- CuAl₂O₄ outperforms CuO and Al₂O₃ in methanol synthesis due to synergistic Cu-Al redox sites .

- Al₂O₃ exhibits superior thermal efficiency in solar collectors compared to CuO hybrids, attributed to better nanoparticle dispersion in base fluids .

- CuO is more corrosive in biodiesel (0.02334 mm/year) than Al₂O₃ (0.00324 mm/year), limiting its use in fuel systems .

Mechanical and Corrosion Resistance

Key Findings :

- Al₂O₃ forms a self-protective oxide layer, reducing corrosion in acidic environments .

- CuAl₂O₄ in Direct Aluminum Bonded (DAB) substrates shows superior interfacial adhesion (5.82×10⁷ Ω·cm²) compared to pure Al₂O₃ .

- CuO accelerates biodiesel degradation via Cu²⁺-catalyzed oxidation, increasing engine wear .

Biological Activity

Copper aluminum oxide (CuAlO) is a compound that has garnered significant attention due to its diverse biological activities. This article reviews the biological implications of CuAlO, focusing on its antibacterial properties, cytotoxic effects, and potential applications in biomedical fields.

Overview of this compound

This compound is a p-type semiconductor with potential applications in catalysis, electronics, and biomedicine. Its unique properties stem from the combination of copper and aluminum oxides, which can exhibit varying degrees of toxicity and biological activity depending on their form (nanoparticles vs. bulk).

Antibacterial Properties

Numerous studies have demonstrated the antibacterial efficacy of copper-based compounds, including CuAlO. The mechanisms underlying this activity primarily involve the generation of reactive oxygen species (ROS) and the disruption of bacterial cell membranes.

- Reactive Oxygen Species Generation : Cu ions released from CuAlO can lead to the formation of ROS, such as superoxide anions and hydroxyl radicals. These species are capable of inducing oxidative stress in bacterial cells, damaging lipids, proteins, and DNA .

- Membrane Disruption : Copper ions can bind to thiol groups on bacterial surface proteins, leading to membrane destabilization and cell death .

Case Studies

- A study involving CuO nanoparticles showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 10.2 µg/mL .

- Another investigation highlighted that CuAlO exhibited enhanced antibacterial properties when synthesized using green methods, indicating the potential for eco-friendly applications in antimicrobial treatments .

Cytotoxic Effects

While CuAlO demonstrates promising antibacterial properties, its cytotoxicity has raised concerns regarding its use in biomedical applications.

Cytotoxicity Studies

- Research has indicated that low concentrations (<15 µg/mL) of copper oxide nanoparticles (CuONPs) are non-toxic to certain mammalian cell lines (e.g., kidney cells), while hepatocytes displayed increased susceptibility .

- The genotoxic effects of copper nanoparticles have been evaluated, revealing chromosomal aberrations in exposed cells, suggesting a need for careful consideration of dosage in therapeutic contexts .

Applications in Biomedicine

The biological activities of CuAlO open avenues for its application in various biomedical fields:

- Antimicrobial Coatings : Due to its potent antibacterial properties, CuAlO can be utilized in coatings for medical devices to prevent infections.

- Drug Delivery Systems : Its ability to generate ROS can be harnessed for targeted drug delivery systems aimed at cancer therapy.

- Biosensors : The compound's electrical properties make it suitable for developing biosensors that detect bacterial infections.

Data Summary

Q & A

Q. How can spectroscopic and microscopic techniques differentiate Al₂O₃ and CuO phases in composite materials?

- Methodological Answer : X-ray diffraction (XRD) identifies crystalline phases by comparing peaks to reference standards (e.g., Al₂O₃: corundum structure at 2θ ≈ 35.1°, CuO: tenorite structure at 2θ ≈ 38.7°). Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution, while Raman spectroscopy distinguishes oxide phases based on vibrational modes (e.g., CuO peaks at 290 cm⁻¹ and 620 cm⁻¹) .

Q. What are the key thermophysical properties of Al₂O₃ and CuO nanoparticles, and how do they impact nanofluid performance?

- Methodological Answer :

Advanced Research Questions

Q. How can Extreme Vertices Design (EVD) optimize Al-Cu-Mg alloy compositions to enhance oxidation resistance?

- Methodological Answer : EVD explores the composition space by defining vertices (e.g., Al, Cu, Mg concentration limits) and uses linear regression to model oxidation behavior. For AA 2024 alloys, the oxidation rate constant is modeled as:

Statistically significant terms () reveal Mg’s dominant role in accelerating oxidation. Validation involves comparing predicted vs. experimental -values via ANOVA .

Q. What experimental strategies resolve discrepancies between predicted and observed thermal conductivity in hybrid Al₂O₃-CuO nanofluids?

- Methodological Answer : Discrepancies arise from nanoparticle aggregation, interfacial resistance, or model assumptions (e.g., Maxwell’s theory neglects Brownian motion). Mitigation strategies include:

- Experimental : Ultrasonication time optimization and surfactant selection (e.g., sodium dodecyl sulfate) to improve dispersion.

- Modeling : Incorporating fractal dimension or effective medium theory to account for particle clustering. For example, a modified Maxwell model corrected for agglomeration reduced prediction errors from 15% to <5% in CuO-Al₂O₃ nanofluids .

Q. How does the Box-Behnken design optimize machining parameters when using Al₂O₃-CuO nanofluids as cutting fluids?

- Methodological Answer : Box-Behnken reduces experimental runs while evaluating interactions between factors like nanoparticle concentration (0.5–1.5%), cutting speed (100–200 m/min), and feed rate (0.1–0.3 mm/rev). Response surface methodology (RSM) generates predictive equations for outputs (e.g., surface roughness, cutting forces). For DSS-2205 steel machining, a 1% hybrid nanofluid at 150 m/min and 0.2 mm/rev minimized surface roughness (Ra < 0.8 µm) due to enhanced lubrication and heat dissipation .

Q. What mechanisms explain the superior heat transfer of CuO-Al₂O₃ nanofluids compared to single-oxide nanofluids?

- Methodological Answer : Synergistic effects arise from:

- Thermal Conductivity : CuO’s high conductivity (400 W/m·K) complements Al₂O₃’s stability.

- Brownian Motion : Smaller Al₂O₃ nanoparticles (20 nm vs. CuO’s 40 nm) increase microconvection.

- Surface Chemistry : Hybrid nanoparticles create a more uniform interfacial layer, reducing thermal boundary resistance. Experimental data show a 51.1% increase in heat transfer coefficient for 2% CuO vs. 42.5% for Al₂O₃ in automotive cooling systems .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the toxicity of Al₂O₃-CuO nanocomposites?

- Methodological Answer : Contradictions stem from varying nanoparticle size, exposure duration, and assay types. A tiered approach includes:

In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (e.g., lung epithelial vs. macrophage).

Dosimetry : Normalize results to surface area or particle number, not mass.

In vivo validation : Chronic exposure studies (e.g., 90-day inhalation in rodents) to assess lung fibrosis or oxidative stress. For example, CuO nanoparticles show higher acute toxicity than Al₂O₃ due to Cu²⁺ ion leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.